molecular formula C12H11ClN2O B8717452 5-Benzyloxy-2-chloro-4-methylpyrimidine

5-Benzyloxy-2-chloro-4-methylpyrimidine

Cat. No. B8717452
M. Wt: 234.68 g/mol
InChI Key: PZOYAPAJZPHUFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzyloxy-2-chloro-4-methylpyrimidine is a useful research compound. Its molecular formula is C12H11ClN2O and its molecular weight is 234.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Benzyloxy-2-chloro-4-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzyloxy-2-chloro-4-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

2-chloro-4-methyl-5-phenylmethoxypyrimidine

InChI

InChI=1S/C12H11ClN2O/c1-9-11(7-14-12(13)15-9)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3

InChI Key

PZOYAPAJZPHUFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1OCC2=CC=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (60% oil dispersion; 66.2 mg) was added to a THF solution (4.0 ml) of the compound Prep 1-2 (200 mg), and the obtained mixture was then stirred at room temperature for 10 minutes. Thereafter, benzyl bromide (197 ul) was added to the reaction solution. The obtained mixture was stirred at room temperature for 2 hours. Thereafter, DMF (2.0 ml) was added to the reaction solution, and the obtained mixture was then stirred for 4 hours. Thereafter, a saturated ammonium chloride aqueous solution was added to the reaction mixture, and liquid separation and extraction were carried out with diethyl ether. The obtained organic layer was dried over magnesium sulfate, and the solvent was then concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (n-heptane:ethyl acetate), so as to obtain the title compound (317 mg).
Quantity
66.2 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
[Compound]
Name
1-2
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
197 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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